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Compound of Interest

Compound Name: YM511

Cat. No.: B1684272 Get Quote

YM511 is a potent and selective, orally active, non-steroidal aromatase inhibitor. It has been

investigated for its potential in treating estrogen-dependent diseases, such as breast cancer

and endometriosis. This document provides a comprehensive overview of YM511, including its

chemical properties, mechanism of action, and the experimental methodologies used to

characterize its activity.

Chemical Structure and Properties
YM511 is chemically known as 4-[[(4-Bromophenyl)methyl]-4H-1,2,4-triazol-4-

ylamino]benzonitrile.[1][2] Its chemical structure is characterized by a central 4-amino-4H-1,2,4-

triazole moiety linked to a benzonitrile group and a bromobenzyl group.

Chemical Structure of YM511:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1684272?utm_src=pdf-interest
https://www.benchchem.com/product/b1684272?utm_src=pdf-body
https://www.benchchem.com/product/b1684272?utm_src=pdf-body
https://www.benchchem.com/product/b1684272?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2641021/
https://www.researchgate.net/figure/Summarized-cell-signalling-pathways-in-which-oestrogen-receptor-a-ERa-takes-part_fig3_301646592
https://www.benchchem.com/product/b1684272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name

4-[[(4-

Bromophenyl)methyl]-4H-

1,2,4-triazol-4-

ylamino]benzonitrile

[1][2]

Molecular Formula C16H12BrN5 [1][2][3]

Molecular Weight 354.2 g/mol [2][3]

CAS Number 148869-05-0 [1][2]

Purity ≥99% (HPLC) [1][2]

Solubility
Soluble to 100 mM in DMSO

and to 25 mM in ethanol
[2]

Storage Store at room temperature [1][2]

Mechanism of Action: Aromatase Inhibition
YM511 exerts its pharmacological effect by potently and selectively inhibiting aromatase

(cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to

estrogens.[1][4][5] By blocking aromatase, YM511 effectively reduces the levels of circulating

estrogens, which are crucial for the growth and proliferation of estrogen-receptor-positive (ER+)

cancer cells and the progression of endometriosis.[4][6][7]

The inhibition of aromatase by YM511 is competitive, meaning it competes with the natural

androgen substrates for binding to the active site of the enzyme.[4][5] This leads to a significant

decrease in estrogen production, to levels comparable to those achieved by surgical

ovariectomy.[4]

Signaling Pathway: Impact of Aromatase Inhibition
The primary consequence of YM511's action is the deprivation of estrogen, which profoundly

affects estrogen receptor (ER) signaling pathways in target cells. In ER+ breast cancer cells,

estrogen binding to its receptor triggers a cascade of events leading to cell proliferation and
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survival. By blocking estrogen synthesis, YM511 effectively shuts down this pro-proliferative

signaling.

Furthermore, there is a known interplay between estrogen signaling and growth factor

pathways, such as the Insulin-like Growth Factor 1 (IGF-1) pathway. Aromatase expression and

activity can be stimulated by IGF-1, creating a feedback loop that promotes estrogen-

dependent cell growth. YM511, by inhibiting aromatase, can disrupt this synergistic

relationship.
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Fig. 1: Mechanism of YM511 and its impact on estrogen and IGF-1 signaling pathways.

Quantitative Data on Biological Activity
The potency of YM511 has been quantified in various in vitro and in vivo studies. The half-

maximal inhibitory concentration (IC50) and the effective dose (ED50) are key metrics for its

activity.
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Assay System IC50 / ED50 Reference

Aromatase Inhibition

(IC50)

Rat Ovary

Microsomes
0.4 nM [1][4][8]

Human Placenta

Microsomes
0.12 nM [1][4][8]

MCF-7 Human Breast

Cancer Cells
0.2 nM [7]

Inhibition of Cell

Growth (IC50)

Testosterone-induced

MCF-7 Cell Growth
0.13 nM [1][7][8]

Inhibition of DNA

Synthesis (IC50)

Testosterone-induced

MCF-7 Cells
0.18 nM [7]

In vivo Estradiol

Reduction (ED50)

PMSG-stimulated Rat

Ovary
0.002 mg/kg [4]

Experimental Protocols
The characterization of YM511's biological activity relies on standardized experimental

protocols. Below are detailed methodologies for the key assays cited.

Aromatase Inhibition Assay using Microsomes
This assay quantifies the ability of a compound to inhibit the enzymatic activity of aromatase in

a cell-free system using microsomes, which are preparations of the endoplasmic reticulum

where aromatase is located.

1. Preparation of Microsomes:

Ovarian tissue from rats or human placental tissue is homogenized in a cold buffer (e.g.,

phosphate buffer with sucrose and protease inhibitors).

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.

The final microsomal pellet is resuspended in a suitable buffer and stored at -80°C.

2. Assay Procedure:
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The reaction mixture is prepared in a 96-well plate and contains:

Microsomal protein (e.g., 10-50 µg)

A source of NADPH (e.g., an NADPH-regenerating system)

The androgen substrate, typically [1β-³H]-androst-4-ene-3,17-dione.

YM511 at various concentrations.

The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified

time (e.g., 10-30 minutes).

The reaction is stopped by the addition of an organic solvent (e.g., chloroform).

The amount of tritiated water ([³H]₂O) released during the aromatization reaction is

proportional to the enzyme activity. This is separated from the labeled substrate by a

charcoal-dextran suspension and quantified using liquid scintillation counting.

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of

the YM511 concentration.

MCF-7 Cell Proliferation Assay
This cell-based assay assesses the effect of YM511 on the proliferation of estrogen-dependent

breast cancer cells (MCF-7) stimulated by an androgen precursor.

1. Cell Culture:

MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with

fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

For the assay, cells are switched to a medium containing charcoal-stripped FBS to remove

endogenous steroids.

2. Assay Procedure:
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Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and

allowed to attach overnight.

The medium is then replaced with a fresh steroid-depleted medium containing testosterone

(e.g., 10 nM) as the aromatase substrate, along with varying concentrations of YM511.

The cells are incubated for a period of 4-6 days, with the medium and treatments being

refreshed mid-incubation.

Cell proliferation is quantified using a suitable method, such as the MTT assay, which

measures the metabolic activity of viable cells, or by direct cell counting.

The IC50 value is determined by analyzing the dose-response curve of YM511's inhibitory

effect on testosterone-stimulated cell growth.

Experimental Workflow
The general workflow for evaluating a potential aromatase inhibitor like YM511 involves a

series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

Compound Synthesis
& Purification of YM511
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Aromatase Inhibition Assay
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Cell Proliferation Assay
(MCF-7)

Selectivity Assays
(Other P450 Enzymes) In Vivo Evaluation
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Click to download full resolution via product page

Fig. 2: A generalized experimental workflow for the preclinical evaluation of YM511.

In conclusion, YM511 is a meticulously characterized small molecule with high potency and

selectivity for aromatase. Its ability to significantly reduce estrogen levels underscores its

therapeutic potential in managing estrogen-driven pathologies. The experimental

methodologies outlined provide a robust framework for the continued investigation of this and

other aromatase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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